

# An In-depth Technical Guide to LY2940094 Tartrate (CAS Number: 1307245-87-9)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | LY2940094 tartrate |           |
| Cat. No.:            | B608729            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

LY2940094, also known as BTRX246040, is a potent, selective, and orally bioavailable antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] With its unique pharmacological profile, LY2940094 has been investigated for its therapeutic potential in treating major depressive disorder (MDD) and alcohol dependence.[1][3] This technical guide provides a comprehensive overview of LY2940094 tartrate, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information is intended to support researchers and drug development professionals in their understanding and potential future investigation of this compound.

# **Chemical and Physical Properties**

**LY2940094 tartrate** is the tartrate salt of the active free base.[4]

| Property         | Value                               |
|------------------|-------------------------------------|
| CAS Number       | 1307245-87-9 (tartrate)             |
| Synonyms         | LY-2940094, BTRX-246040, BTRX246040 |
| Chemical Formula | C26H29CIF2N4O8S                     |
| Molecular Weight | 631.04 g/mol                        |



#### **Mechanism of Action**

LY2940094 acts as a selective antagonist at the NOP receptor, a G protein-coupled receptor.[1] [5] The N/OFQ system, including the NOP receptor, is implicated in the modulation of various physiological processes, including mood, stress, and reward pathways.[2][6] By blocking the NOP receptor, LY2940094 is hypothesized to counteract the effects of the endogenous ligand N/OFQ, thereby producing its therapeutic effects.[1]

### **Signaling Pathway**

The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type calcium channels. LY2940094, as an antagonist, blocks these downstream effects of N/OFQ binding.



Click to download full resolution via product page

Diagram 1: Simplified NOP Receptor Signaling Pathway

# **Preclinical Pharmacology**



A significant body of preclinical research has evaluated the pharmacological effects of LY2940094 in various rodent models. These studies have demonstrated its potential as an antidepressant and an agent for reducing alcohol consumption.

# In Vitro Binding and Functional Activity

LY2940094 exhibits high potency and selectivity for the NOP receptor.[2][7]

| Parameter   | Species                                             | Value    |
|-------------|-----------------------------------------------------|----------|
| Ki          | Human                                               | 0.105 nM |
| Kb          | Human                                               | 0.166 nM |
| Selectivity | >4000-fold vs. mu, kappa, or delta opioid receptors |          |

#### In Vivo Studies

In the mouse forced-swim test, an established model for screening antidepressant drugs, LY2940094 demonstrated antidepressant-like behavioral effects.[7][8] The minimal effective dose was found to be 30 mg/kg.[7] Notably, these effects were absent in NOP receptor knockout mice, confirming the on-target activity of the compound.[7][8]

LY2940094 showed anxiolytic-like activity in several rodent models, including the fear-conditioned freezing assay in mice, reduction of stress-induced increases in cerebellar cGMP in mice, and attenuation of stress-induced hyperthermia in rats.[7][8] However, it was inactive in other anxiety models such as the conditioned suppression, 4-plate test, and novelty-suppressed feeding.[7][8]

LY2940094 has been shown to reduce ethanol self-administration and ethanol-seeking behaviors in animal models.[2][6] It dose-dependently decreased homecage ethanol self-administration in alcohol-preferring rat strains without affecting food or water intake.[2][6] Furthermore, it attenuated progressive ratio operant responding for ethanol and completely blocked stress-induced reinstatement of ethanol-seeking.[2][6]

A 10 mg/kg oral dose of LY2940094 in rats resulted in 62% NOP receptor occupancy in the brain.[2] In a combination study with fluoxetine in mice, co-administration of LY2940094 did not



significantly alter the plasma or brain concentrations of either drug, nor did it change the occupancy of NOP receptors or the serotonin transporter (SERT).[7]

| Compoun<br>d(s)                     | Plasma<br>[Fluoxeti<br>ne]<br>(ng/mL) | Plasma<br>[LY29400<br>94]<br>(ng/mL) | Brain<br>[Fluoxeti<br>ne] (ng/g) | Brain<br>[LY29400<br>94] (ng/g) | % NOP<br>RO | % SERT<br>RO |
|-------------------------------------|---------------------------------------|--------------------------------------|----------------------------------|---------------------------------|-------------|--------------|
| Fluoxetine<br>+ Vehicle             | 450 ± 40                              | _                                    | 7349 ± 520                       | _                               | 16.5 ± 4.4  | 95.7 ± 1.3   |
| Vehicle +<br>LY2940094              | _                                     | 140 ± 14                             | _                                | 123 ± 25                        | 97.0 ± 0.8  | 6.0 ± 1.3    |
| Fluoxetine<br>+<br>LY2940094        | 400 ± 34                              | 150 ± 37                             | 6960 ± 781                       | 131 ± 30                        | 99.9 ± 0.5  | 95.5 ± 1.8   |
| Data from<br>a study in<br>mice.[7] |                                       |                                      |                                  |                                 |             |              |

# **Clinical Development**

LY2940094 has been evaluated in clinical trials for major depressive disorder and alcohol dependence.

## **Major Depressive Disorder (MDD)**

A proof-of-concept, 8-week, double-blind, placebo-controlled study assessed the efficacy of LY2940094 (40 mg once daily) in patients with MDD.[1] While the primary efficacy criterion was not met, the study provided some evidence for an antidepressant effect.[1] LY2940094 was reported to be safe and well-tolerated.[1]

### **Alcohol Dependence**

In an 8-week, randomized, double-blind, placebo-controlled trial, 88 patients with alcohol dependence received either 40 mg/day of LY2940094 or a placebo.[3] Compared to placebo, LY2940094 significantly reduced the percentage of heavy drinking days and increased the



percentage of abstinent days.[3] The most common treatment-emergent adverse events included insomnia, vomiting, and anxiety.[3]

# **Experimental Protocols**

The following are summaries of key experimental protocols used in the evaluation of LY2940094.

#### **Mouse Forced-Swim Test**

This assay is used to assess antidepressant-like activity.

- Animals: Male NIH-Swiss mice (20-25 g) are used.[7]
- Drug Administration: LY2940094 is dissolved in 20% Captisol® in 25 mmol/L phosphate buffer (pH 2) and administered orally (p.o.) 60 minutes prior to testing.[7]
- Procedure: Mice are placed individually in clear plastic cylinders (10 cm diameter, 25 cm height) filled with 6 cm of water (22–25°C) for a 6-minute session.[7]
- Data Analysis: The duration of immobility during the last 4 minutes of the test is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.





Click to download full resolution via product page

Diagram 2: Mouse Forced-Swim Test Workflow

#### **Ethanol Self-Administration in Rats**

This model evaluates the effect of a compound on voluntary alcohol consumption.

• Animals: Alcohol-preferring rat strains (e.g., Indiana Alcohol-Preferring (P) rats) are used.[2]



- Housing: Rats are individually housed with ad libitum access to food and water, and a choice between water and a 15% ethanol solution.
- Drug Administration: LY2940094 is administered orally.
- Procedure: Daily fluid intake (ethanol solution and water) is measured to determine the amount of ethanol consumed.
- Data Analysis: The change in ethanol consumption following drug administration is compared to baseline and vehicle control groups.

## **Clinical Trial for Alcohol Dependence**

This protocol outlines the design of the proof-of-concept study in patients.

- Study Design: 8-week, randomized, double-blind, placebo-controlled trial.[3]
- Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3 to 6 heavy drinking days per week.[3]
- Treatment Arms:
  - LY2940094 (40 mg/day, oral) (N=44)
  - Placebo (oral) (N=44)
- Primary Efficacy Endpoint: Change from baseline in the number of drinks per day during the second month of treatment.[3]
- Secondary Endpoints: Percentage of heavy drinking days and percentage of abstinent days.
  [3]
- Data Analysis: Mixed-model repeated measures analysis is used to compare the treatment and placebo groups.[3]





Click to download full resolution via product page

Diagram 3: Logical Flow of the Alcohol Dependence Clinical Trial

#### Conclusion

LY2940094 tartrate is a novel NOP receptor antagonist with a well-characterized preclinical profile demonstrating antidepressant- and anxiolytic-like effects, as well as the ability to reduce alcohol consumption in animal models. Clinical studies have provided initial evidence for its therapeutic potential in major depressive disorder and alcohol dependence, with a favorable safety profile. The data presented in this guide underscore the potential of targeting the N/OFQ-NOP receptor system for the development of new treatments for these disorders. Further research is warranted to fully elucidate the therapeutic utility and underlying mechanisms of LY2940094.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist LY2940094 as a New Treatment for Alcohol Dependence PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to LY2940094 Tartrate (CAS Number: 1307245-87-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608729#ly2940094-tartrate-cas-number-1307245-87-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com